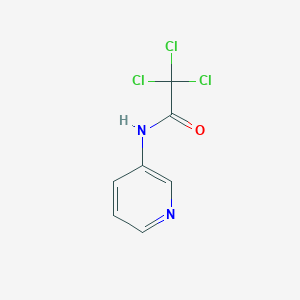

2,2,2-Trichloro-N-(pyridin-3-YL)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trichloro-N-pyridin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3N2O/c8-7(9,10)6(13)12-5-2-1-3-11-4-5/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJBRNJSFKORJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392558 | |

| Record name | 2,2,2-TRICHLORO-N-(PYRIDIN-3-YL)ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82202-41-3 | |

| Record name | 2,2,2-TRICHLORO-N-(PYRIDIN-3-YL)ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-PYRIDYL)-2,2,2-TRICHLOROACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,2,2-Trichloro-N-(pyridin-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2,2-Trichloro-N-(pyridin-3-yl)acetamide. While specific experimental data for this compound is not extensively available in the reviewed literature, this document outlines a probable synthetic route and expected characterization data based on established chemical principles and data from analogous compounds.

Introduction

This compound is a halogenated amide containing a pyridine ring. This class of compounds is of interest in medicinal chemistry and materials science due to the diverse biological activities and physical properties exhibited by pyridine derivatives. The trichloromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and chemical reactivity. This guide details a proposed synthesis protocol and outlines the analytical techniques for its characterization.

Proposed Synthesis

The synthesis of this compound can be achieved via a nucleophilic acyl substitution reaction. This involves the acylation of 3-aminopyridine with trichloroacetyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct generated during the reaction.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis.

Materials:

-

3-Aminopyridine

-

Trichloroacetyl chloride

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine or Pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvent for recrystallization (e.g., ethanol, acetonitrile)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyridine in an anhydrous solvent such as dichloromethane or THF.

-

Addition of Base: Add a suitable base, such as triethylamine or pyridine, to the solution. The base will act as a scavenger for the HCl produced during the reaction.

-

Addition of Acylating Agent: Cool the reaction mixture in an ice bath. Slowly add trichloroacetyl chloride dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield the pure this compound.

Characterization

Table 1: Physicochemical and Spectroscopic Data

| Property | Expected Data for this compound | Reference Data for 2-chloro-N-(pyridin-2-yl)acetamide[1][2] |

| Molecular Formula | C₇H₅Cl₃N₂O | C₇H₇ClN₂O |

| Molecular Weight | 239.49 g/mol | 170.60 g/mol |

| Melting Point (°C) | To be determined experimentally. | 110-115 |

| Appearance | Expected to be a solid at room temperature. | Pink solid |

| ¹H NMR | Expected chemical shifts for pyridyl and amide protons. | δ 4.2 (2H, s), 7.1 (1H, d), 7.7 (1H, t), 8.2 (1H, d, J = 8.3 Hz), 8.4 (1H, d, J = 4.9 Hz), 8.95 (1H, bs) |

| ¹³C NMR | Expected chemical shifts for pyridyl, amide, and CCl₃ carbons. | δ 43.2, 111.4, 121.0, 139.1, 148.2, 150.7, 164.9 |

| IR (cm⁻¹) | Characteristic peaks for N-H, C=O, C-N, and C-Cl bonds. | 3443, 3226, 1683, 1581, 1330, 1198, 775 |

| Mass Spectrometry | Expected molecular ion peak (M⁺) corresponding to the molecular weight. | m/z of 170.6 (M⁺) |

Experimental Workflows

The overall workflow for the synthesis and characterization of this compound is depicted below.

Caption: Workflow for synthesis and characterization.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the searched scientific literature regarding the biological activity or associated signaling pathways for this compound. Further research and biological screening would be required to elucidate any potential pharmacological effects.

Conclusion

This technical guide outlines a robust and feasible approach for the synthesis and characterization of this compound. The proposed synthetic protocol is based on well-established amidation reactions. While specific analytical data for the target compound is pending experimental determination, the provided reference data for an analogous compound serves as a useful benchmark for researchers. Further studies are warranted to explore the potential applications of this compound in drug development and other scientific fields.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide. Due to a scarcity of direct experimental data for this specific molecule, this paper collates available predicted data and outlines established experimental protocols for analogous compounds, offering a robust framework for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development who may be interested in this and structurally related compounds.

Chemical Identity and Structure

This compound, identified by the CAS Number 82202-41-3, is a halogenated acetamide derivative of 3-aminopyridine. Its chemical structure features a pyridine ring linked via an amide bond to a trichloroacetyl group.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 82202-41-3 |

| Molecular Formula | C₇H₅Cl₃N₂O |

| Molecular Weight | 239.48 g/mol |

| Canonical SMILES | C1=CC(=CN=C1)NC(=O)C(Cl)(Cl)Cl |

| InChI Key | IAJBRNJSFKORJC-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the available quantitative data for this compound is presented below. It is critical to note that much of the following data is computationally predicted and awaits experimental verification.

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 343.5 °C at 760 mmHg | Predicted |

| Density | 1.597 g/cm³ | Predicted |

| XLogP3 | 2.46330 | Predicted |

| Refractive Index | 1.626 | Predicted |

Experimental data for closely related analogs are provided for comparative purposes.

Table 3: Experimental Physicochemical Properties of Analogous Compounds

| Compound | Melting Point (°C) | Boiling Point (°C) |

| 2-Chloro-N-(pyridin-2-yl)acetamide | 110-115[1] | 378.1 ± 22.0 (Predicted)[1] |

| 2-Chloro-N-(pyridin-3-yl)acetamide | 196-198 | Not Available |

| 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide | 103-105[2] | Not Available |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a standard synthetic route can be proposed based on established methods for the acylation of aromatic amines.

Proposed Synthesis of this compound

The synthesis would likely proceed via the nucleophilic acyl substitution of 3-aminopyridine with trichloroacetyl chloride or trichloroacetic anhydride.

Reaction Scheme:

3-Aminopyridine + Trichloroacetyl chloride → this compound + HCl

Materials:

-

3-Aminopyridine

-

Trichloroacetyl chloride or Trichloroacetic anhydride

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A non-nucleophilic base (e.g., Triethylamine, Pyridine) to neutralize the HCl byproduct

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 3-aminopyridine in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the non-nucleophilic base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a stoichiometric equivalent of trichloroacetyl chloride or trichloroacetic anhydride to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for a designated period (monitoring by TLC is recommended).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Characterization:

The synthesized product should be characterized using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., amide C=O, N-H).

-

Melting Point Analysis: To assess purity.

Visualization of Workflows

Synthesis Workflow

References

Spectroscopic and Structural Elucidation of 2,2,2-Trichloro-N-(pyridin-3-yl)acetamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,2,2-Trichloro-N-(pyridin-3-yl)acetamide is a halogenated amide derivative incorporating a pyridine ring. The presence of the trichloromethyl group and the aromatic nitrogen-containing heterocycle suggests potential for unique chemical reactivity and biological activity, making it a compound of interest in synthetic and medicinal chemistry. Accurate and comprehensive spectroscopic data is paramount for its unambiguous identification, purity assessment, and for understanding its molecular structure and behavior. This guide addresses the current gap in publicly available data by providing a predictive analysis and detailed methodologies for its empirical determination.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information has been aggregated from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 82202-41-3 | [1] |

| Molecular Formula | C₇H₅Cl₃N₂O | [2] |

| Molecular Weight | 239.48 g/mol | [2] |

| Exact Mass | 237.94700 u | [2] |

| Density | 1.597 g/cm³ | [2] |

| Boiling Point | 343.5 °C at 760 mmHg | [2] |

| Flash Point | 161.6 °C | [2] |

| Refractive Index | 1.626 | [2] |

| XLogP3 | 2.46330 | [2] |

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data (Hypothetical)

Due to the absence of publicly available experimental spectra for this compound, the following sections present a set of hypothetical yet plausible spectroscopic data. This data is predicted based on the known chemical structure and spectral data from analogous compounds. These tables are intended for illustrative and predictive purposes to guide researchers in their analytical endeavors.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.10 | s | 1H | -NH- |

| 8.75 | d | 1H | H-2 (Py) |

| 8.45 | dd | 1H | H-6 (Py) |

| 8.10 | ddd | 1H | H-4 (Py) |

| 7.40 | dd | 1H | H-5 (Py) |

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃).

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 161.5 | C=O (Amide) |

| 148.0 | C-6 (Py) |

| 145.2 | C-2 (Py) |

| 135.0 | C-3 (Py) |

| 128.5 | C-4 (Py) |

| 123.8 | C-5 (Py) |

| 92.7 | -CCl₃ |

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃).

IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3250 | Medium | N-H Stretch |

| 1710 - 1680 | Strong | C=O Stretch (Amide I) |

| 1590 - 1570 | Medium | C=C/C=N Stretch (Pyridine Ring) |

| 1550 - 1520 | Medium | N-H Bend (Amide II) |

| 810 - 750 | Strong | C-Cl Stretch |

Table 4: Predicted FT-IR Data (KBr Pellet).

Mass Spectrometry (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 238/240/242 | 100/98/32 | [M]⁺ (isotopic pattern for 3 Cl) |

| 145 | 40 | [M - CCl₃]⁺ |

| 117/119/121 | 15 | [CCl₃]⁺ |

| 93 | 60 | [C₅H₄N-NH]⁺ |

| 78 | 30 | [C₅H₄N]⁺ |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI).

Experimental Protocols

The following are detailed, standardized protocols for the acquisition of the spectroscopic data presented above.

Synthesis of this compound

A plausible synthetic route involves the acylation of 3-aminopyridine with trichloroacetyl chloride.

Caption: Synthetic workflow for this compound.

-

Dissolution: Dissolve 3-aminopyridine in an inert solvent such as dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a suitable base, such as triethylamine, to the solution to act as an acid scavenger.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add trichloroacetyl chloride dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for a specified time until completion, monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument at 125 MHz using a proton-decoupled pulse sequence. A relaxation delay of 2 seconds and an acquisition time of 1.5 seconds are typically used.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press.

-

Data Acquisition: Record the FT-IR spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan of a blank KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization and Analysis: For Electron Ionization (EI), use a standard electron energy of 70 eV. Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

Structural Elucidation Workflow

The process of confirming the structure of a newly synthesized compound like this compound follows a logical progression of analytical techniques.

Caption: Workflow for the structural characterization of the title compound.

Conclusion

This technical guide provides a foundational analytical profile of this compound. While experimental spectroscopic data is not currently in the public domain, the predicted data and detailed experimental protocols herein offer a robust starting point for researchers. The provided workflows for synthesis and characterization aim to standardize the approach to obtaining and confirming the structure of this and related novel compounds, thereby facilitating further research and development in the chemical and pharmaceutical sciences. It is recommended that empirical data be acquired and compared with the predictive information presented in this guide to fully characterize this compound of interest.

References

The Research Applications of CAS Number 82202-41-3 (GW501516/Cardarine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 82202-41-3, more commonly known as GW501516 or Cardarine, is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist.[1][2] Developed in the 1990s through a collaboration between GlaxoSmithKline and Ligand Pharmaceuticals, GW501516 was initially investigated as a potential therapeutic agent for metabolic and cardiovascular diseases, including hyperlipidemia, obesity, and type 2 diabetes.[2] Preclinical studies demonstrated its significant effects on lipid metabolism and endurance, positioning it as a promising candidate for treating metabolic syndrome. However, its development was halted due to safety concerns arising from animal studies that indicated a potential for carcinogenicity.[3] Despite its discontinuation for clinical use, GW501516 remains a valuable tool in scientific research for elucidating the role of PPARδ in various physiological and pathological processes. This technical guide provides an in-depth overview of the research applications of GW501516, focusing on its mechanism of action, quantitative effects, and the experimental protocols used to study this compound.

Mechanism of Action

GW501516 exerts its effects by activating PPARδ, a ligand-activated transcription factor that plays a crucial role in regulating fatty acid metabolism.[1] Upon binding to GW501516, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, transport, and β-oxidation, effectively switching the body's primary energy source from glucose to lipids.[2] This mechanism underlies the observed effects of GW501516 on improving lipid profiles and enhancing endurance.

Quantitative Data Summary

The following tables summarize the quantitative effects of GW501516 observed in various preclinical and clinical studies.

Table 1: Effects of GW501516 on Endurance in Mice

| Parameter | Treatment Group | Dosage | Duration | Result | Citation |

| Running Distance | Untrained KM Mice | 5 mg/kg/day | 3 weeks | +68.6% increase compared to control | [4] |

| Running Distance | Trained KM Mice | 5 mg/kg/day | 3 weeks | +31.2% increase compared to control | [4] |

| Blood Glucose (post-exercise) | Trained KM Mice | 5 mg/kg/day | 3 weeks | Significantly higher than control (reduced utilization) | [4] |

| Blood Lactate (post-exercise) | Trained KM Mice | 5 mg/kg/day | 3 weeks | Significantly lower than control | [4] |

Table 2: Effects of GW501516 on Lipid Profile in Humans

| Parameter | Dosage | Duration | Result (% change from baseline) | Citation |

| HDL Cholesterol | 10 mg/day | 12 weeks | +16.9% | [5] |

| LDL Cholesterol | 10 mg/day | 12 weeks | -7.3% | [5] |

| Triglycerides | 10 mg/day | 12 weeks | -16.9% | [5] |

| Apolipoprotein A-I | 10 mg/day | 12 weeks | +6.6% | [5] |

| Apolipoprotein B | 10 mg/day | 12 weeks | -14.9% | [5] |

| Very LDL | 10 mg/day | exploratory study | -19% | [5] |

| Intermediate-density Lipoprotein | 10 mg/day | exploratory study | -52% | [5] |

| LDL particles | 10 mg/day | exploratory study | -14% | [5] |

| HDL particles | 10 mg/day | exploratory study | +10% | [5] |

| Fasting Plasma Triglycerides | Not specified | 2 weeks | -30% | [3] |

| LDL Cholesterol | Not specified | 2 weeks | -23% | [3] |

| Apolipoprotein B | Not specified | 2 weeks | -26% | [3] |

Table 3: Effects of GW501516 on Insulin Resistance

| Parameter | Subject | Dosage | Duration | Result | Citation |

| Fasting Insulin | Moderately obese men | Not specified | 2 weeks | -11% | [3] |

| HOMA-IR | Gestational Diabetic Rats | Not specified | 17 days | Significant decrease | [6] |

| Insulin Sensitivity Index (ISI) | Gestational Diabetic Rats | Not specified | 17 days | Significant increase | [6] |

Table 4: Effects of GW501516 on Gene Expression in Skeletal Muscle

| Gene | Cell Line/Animal Model | Result | Citation |

| CPT1 (Carnitine palmitoyltransferase I) | Human skeletal muscle cells | Upregulated | [7] |

| CD36 | Human skeletal muscle cells | Upregulated | [7] |

| ABCA1 (ATP-binding cassette transporter A1) | Human skeletal muscle cells | 2-fold increase | [7] |

| PDK4 (Pyruvate dehydrogenase kinase 4) | Rat skeletal muscle | 90% increase in mRNA | [8] |

| UCP3 (Uncoupling protein 3) | Rat skeletal muscle | 30% increase in mRNA | [8] |

| CPT1 | Rat skeletal muscle | 40% increase in mRNA | [8] |

| PGC1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) | Mouse skeletal muscle | Significantly increased | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of GW501516 and a typical experimental workflow for in vivo studies.

Caption: GW501516 activates the PPARδ/RXR heterodimer, leading to increased gene transcription.

References

- 1. PPARβ/δ Agonist GW501516 Inhibits Tumorigenicity of Undifferentiated Nasopharyngeal Carcinoma in C666-1 Cells by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scivisionpub.com [scivisionpub.com]

- 3. researchgate.net [researchgate.net]

- 4. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipid effects of peroxisome proliferator-activated receptor-δ agonist GW501516 in subjects with low high-density lipoprotein cholesterol: characteristics of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of PPARδ Agosnist GW501516 in Rats with Gestational Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triglyceride:high-density lipoprotein cholesterol effects in healthy subjects administered a peroxisome proliferator activated receptor delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PPARδ agonists have opposing effects on insulin resistance in high fat-fed rats and mice due to different metabolic responses in muscle - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide, a key chemical intermediate. This document details its chemical and physical properties, a proposed synthesis protocol, and its potential applications in synthetic chemistry, particularly in the development of novel pharmaceuticals.

Chemical and Physical Properties

This compound, with the CAS number 82202-41-3, is a halogenated amide derivative of pyridine. The presence of the trichloromethyl group and the pyridine ring imparts distinct chemical characteristics that make it a valuable reagent in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₅Cl₃N₂O |

| Molecular Weight | 239.48 g/mol |

| CAS Number | 82202-41-3 |

| Density | 1.597 g/cm³ |

| Boiling Point | 343.5 °C at 760 mmHg |

| Flash Point | 161.6 °C |

Synthesis of this compound

Proposed Experimental Protocol:

Materials:

-

3-Aminopyridine

-

Trichloroacetyl chloride

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine (TEA) or another suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyridine (1.0 equivalent) in anhydrous dichloromethane.

-

To this solution, add triethylamine (1.1 equivalents) and cool the mixture to 0 °C using an ice bath.

-

Slowly add trichloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Caption: Proposed synthesis of this compound.

This compound as a Chemical Intermediate

The utility of this compound as a chemical intermediate stems from the reactivity of its constituent functional groups: the trichloromethyl group, the amide linkage, and the pyridine ring.

Reactivity of the Trichloromethyl Group

The three chlorine atoms on the alpha-carbon make the carbonyl carbon highly electrophilic and also render the trichloromethyl group a good leaving group in certain nucleophilic substitution reactions. This functionality can be exploited in various transformations.

Formation of N-Acylpyridinium Salts and Subsequent Reactions

The pyridine nitrogen can be activated by the adjacent acyl group, forming a reactive N-acylpyridinium salt intermediate. These intermediates are susceptible to nucleophilic attack, enabling a variety of functionalization reactions on the pyridine ring. For instance, this activation can facilitate the addition of nucleophiles to the pyridine ring, a reaction that is otherwise challenging.

Caption: Potential reactivity pathway via an N-acylpyridinium salt.

Role in Drug Discovery

Pyridine and its derivatives are prevalent scaffolds in a vast number of pharmaceuticals due to their ability to engage in hydrogen bonding and their favorable pharmacokinetic properties.[1] N-(pyridin-3-yl)amides, in particular, are explored for their potential as bioactive molecules. The introduction of the trichloromethyl group can significantly modulate the electronic properties and lipophilicity of the parent molecule, potentially leading to enhanced biological activity or improved drug-like properties. This makes this compound a valuable starting point for the synthesis of novel compounds for screening in drug discovery programs.

Safety Information

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials and the reactivity of its functional groups make it an attractive building block for the creation of complex molecules, particularly in the search for new therapeutic agents. Further research into the specific reactions and applications of this compound is warranted to fully exploit its synthetic utility.

References

The Ascendancy of Pyridin-3-yl Acetamide Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridin-3-yl acetamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a diverse array of therapeutic agents. Its unique electronic properties and hydrogen bonding capabilities allow for multifaceted interactions with a range of biological targets. This technical guide provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships (SAR) of this important class of compounds, supported by detailed experimental protocols and visual representations of relevant signaling pathways.

Core Synthetic Strategies

The synthesis of pyridin-3-yl acetamide derivatives is adaptable, allowing for the introduction of a wide variety of substituents. A common and effective method involves the acylation of a substituted 3-aminopyridine with an appropriate acetylating agent.

A general synthetic protocol is as follows:

Synthesis of N-(substituted-pyridin-3-yl)acetamide Derivatives

To a solution of the appropriately substituted 3-aminopyridine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), is added a base, for instance, triethylamine or diisopropylethylamine (1.2-2 equivalents). The reaction mixture is cooled to 0 °C, and the desired acyl chloride or acetic anhydride (1.1 equivalents) is added dropwise. The reaction is then typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired N-(substituted-pyridin-3-yl)acetamide derivative.[1][2][3]

Diverse Biological Activities and Quantitative Analysis

Derivatives of pyridin-3-yl acetamide have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects. The following tables summarize the quantitative data for various derivatives against different biological targets.

Anticancer Activity

The anticancer potential of pyridin-3-yl acetamide derivatives has been extensively explored, with compounds showing efficacy against a multitude of cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference(s) |

| 5l | 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | MDA-MB-231 | 1.4 | [4] |

| HepG2 | 22.6 | [4] | ||

| Sorafenib (Reference) | - | MDA-MB-231 | 5.2 | [4] |

| HR67 | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-N-(pyridin-3-yl)propenamide | LN229 (Glioblastoma) | 0.59 | [1] |

| HR68 | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-N-(pyridin-4-yl)propenamide | LN229 (Glioblastoma) | 1.17 | [1] |

| HR73 | Methylene-bridged BPA derivative | LN229 (Glioblastoma) | 3.24 | [1] |

| HR76 | Methylene-bridged BPA derivative | LN229 (Glioblastoma) | 2.87 | [1] |

| 8e | Pyridine-urea derivative | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [5] |

| 8n | Pyridine-urea derivative | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [5] |

| Doxorubicin (Reference) | - | MCF-7 (Breast) | 1.93 (48h) | [5] |

| RDg | Triazole-clubbed pyrimidine derivative | A549 (Lung) | 15.70 | [6] |

| Erlotinib (Reference) | - | A549 (Lung) | 10.10 | [6] |

Enzyme Inhibition

Pyridin-3-yl acetamide derivatives have shown potent inhibitory activity against various enzymes implicated in disease pathogenesis.

| Compound ID | Target Enzyme | IC50 | Reference(s) |

| 5l | VEGFR-2 | 5.72% inhibition at 20 µM | [4] |

| 5a | VEGFR-2 | 3.76% inhibition at 20 µM | [4] |

| 8b | VEGFR-2 | 5.0 ± 1.91 µM | [5] |

| 8e | VEGFR-2 | 3.93 ± 0.73 µM | [5] |

| 23j | VEGFR-2 | 3.7 nM | [7] |

| Sorafenib (Reference) | VEGFR-2 | 3.12 nM | [7] |

Key Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these derivatives, it is crucial to visualize the signaling pathways they modulate and the workflows used for their evaluation.

Wnt/Porcupine Signaling Pathway

Certain pyridinyl acetamide derivatives act as inhibitors of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the secretion and activity of Wnt ligands.[8][9][10] Inhibition of PORCN blocks the Wnt signaling pathway, which is often aberrantly activated in various cancers.[11][12]

References

- 1. Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. A novel porcupine inhibitor blocks WNT pathways and attenuates cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

The Trichloromethyl Group in Acetamide Compounds: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of halogenated functional groups is a cornerstone of modern medicinal chemistry, employed to modulate the physicochemical and biological properties of parent molecules. Among these, the trichloromethyl (-CCl₃) group, when appended to an acetamide scaffold, imparts a unique and potent combination of electronic and steric effects. This technical guide provides an in-depth analysis of the role of the trichloromethyl group in acetamide compounds, offering a valuable resource for researchers in drug discovery and development. We will explore its influence on acidity, lipophilicity, and metabolic stability, and detail its impact on biological activity, supported by quantitative data, experimental protocols, and visualizations of relevant biological and experimental workflows.

Physicochemical Impact of the Trichloromethyl Group

The primary influence of the trichloromethyl group stems from its strong electron-withdrawing nature, a consequence of the high electronegativity of the three chlorine atoms. This property significantly alters the electron density distribution across the entire acetamide molecule, leading to profound changes in its physicochemical characteristics.

Electronic Effects and Acidity

The most direct illustration of the -CCl₃ group's inductive effect is its impact on the acidity of an adjacent carboxylic acid. While not an acetamide, the comparison between acetic acid and trichloroacetic acid provides a clear quantitative measure of this effect. The electron-withdrawing -CCl₃ group stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity by several orders of magnitude.[1][2][3] This increased acidity can be critical for modulating the ionization state of a drug molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

Table 1: Comparative Acidity of Acetic Acid and Trichloroacetic Acid

| Compound | Formula | pKa | Dissociation Constant (Ka) |

| Acetic Acid | CH₃COOH | ~4.76 | ~1.7 x 10⁻⁵ |

| Trichloroacetic Acid | CCl₃COOH | ~0.7 | ~2.0 x 10⁻¹ |

Data compiled from multiple sources.[1][4][5]

Lipophilicity and Steric Bulk

The trichloromethyl group significantly increases the lipophilicity (fat-solubility) and steric bulk of the acetamide molecule compared to a simple methyl group. Increased lipophilicity can enhance a molecule's ability to cross cellular membranes, which can be advantageous for reaching intracellular targets. However, it can also lead to decreased aqueous solubility and increased binding to plasma proteins, affecting the drug's pharmacokinetic profile. The substantial size of the -CCl₃ group can also influence how the molecule fits into the binding pocket of a target protein, potentially increasing selectivity or introducing steric hindrance.

Table 2: Predicted Physicochemical Properties of Acetamide and 2,2,2-Trichloroacetamide

| Property | Acetamide (CH₃CONH₂) | 2,2,2-Trichloroacetamide (CCl₃CONH₂) |

| Molecular Weight ( g/mol ) | 59.07 | 162.40 |

| logP (predicted) | -1.26 | Value not readily available in searched sources |

| Polar Surface Area (Ų) | 43.09 | Value not readily available in searched sources |

Data for Acetamide from PubChem.[6] Predicted values for trichloroacetamide are not consistently available and would require specialized software for accurate calculation.

Synthesis of Trichloromethyl Acetamide Compounds

The synthesis of acetamides bearing a trichloromethyl group can be approached through several established organic chemistry methodologies. The choice of route often depends on the availability of starting materials and the desired substitution pattern on the rest of the molecule.

General Synthesis of N-substituted-2,2,2-trichloroacetamides

A common method involves the acylation of a primary or secondary amine with trichloroacetyl chloride or trichloroacetic anhydride. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl or trichloroacetic acid byproduct.

Experimental Protocol: Synthesis of N-benzyl-2,2,2-trichloroacetamide (Illustrative)

-

Materials: Benzylamine, trichloroacetyl chloride, triethylamine (Et₃N), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Add trichloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to yield the desired N-benzyl-2,2,2-trichloroacetamide.[7]

-

Synthesis from Hexachloroacetone

An alternative industrial method involves the reaction of hexachloroacetone with ammonia. This process is particularly useful for producing the parent 2,2,2-trichloroacetamide.

Experimental Protocol: Preparation of 2,2,2-Trichloroacetamide from Hexachloroacetone

-

Materials: Hexachloroacetone, gaseous ammonia, chloroform.

-

Procedure:

-

A 20-50% solution of hexachloroacetone in chloroform is prepared in a reaction vessel.

-

Gaseous ammonia is introduced into the solution at a temperature between 0 °C and 80 °C under cooling for 30-60 minutes.

-

The reaction mixture is then stirred for an additional 90-150 minutes at 30-60 °C.

-

The mixture is cooled, and the precipitated product is collected by filtration.

-

The crystalline trichloroacetamide is dried under vacuum.[8]

-

Biological Activities and Structure-Activity Relationships

The incorporation of a trichloromethyl group can profoundly influence the biological activity of acetamide derivatives. The strong electron-withdrawing effect and increased lipophilicity can enhance binding to target enzymes or receptors and improve membrane permeability. Halogenated acetamides have been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, and analgesic activities.[9][10]

Anticancer Activity

Many acetamide derivatives have been explored as potential anticancer agents. The trichloromethyl group can contribute to the cytotoxic effects of these compounds. The evaluation of anticancer activity is a multi-step process, beginning with in vitro cytotoxicity assays against various cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

-

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

-

Materials: Cancer cell lines (e.g., MCF-7 for breast cancer), culture medium (e.g., DMEM with 10% FBS), 96-well plates, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Procedure:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the trichloromethyl acetamide compound. Treat the cells with these dilutions and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[11][12]

-

Table 3: Illustrative IC₅₀ Values for Halogenated Acetamide Derivatives Against Cancer Cell Lines

| Compound | Substitution Pattern | Cell Line | IC₅₀ (µM) |

| 3c | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 | Specific value not provided, but noted as active |

| 8h | Azo-based sulfonamide | MCF-7 | 0.21 |

| 6f | Thiazole-benzimidazole derivative (5-chloro) | A549 | Noted as significant activity |

| 6g | Thiazole-benzimidazole derivative (5-methyl) | A549 | Noted as significant activity |

Data is illustrative and sourced from various studies on related halogenated compounds.[9][12][13]

Structure-Activity Relationship (SAR)

SAR studies on halogenated acetamides often reveal that the position and nature of the halogen substituent are critical for potency. The electron-withdrawing properties of chlorine atoms in the trichloromethyl group are a key factor.

Below is a conceptual workflow illustrating the logic of a typical SAR study for acetamide derivatives.

References

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. quora.com [quora.com]

- 4. homework.study.com [homework.study.com]

- 5. echemi.com [echemi.com]

- 6. Acetamide - Wikipedia [en.wikipedia.org]

- 7. surface.syr.edu [surface.syr.edu]

- 8. DE10218603B4 - Process for the preparation of high purity crystalline trichloroacetamide from hexachloroacetone - Google Patents [patents.google.com]

- 9. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. chemmethod.com [chemmethod.com]

- 13. tandfonline.com [tandfonline.com]

Technical Guide on the Preliminary Biological Screening of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide: A Data Deficit Analysis

A comprehensive review of publicly available scientific literature and databases has revealed a significant data deficit regarding the preliminary biological screening of the specific compound 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide. At present, there are no published studies detailing its biological activities, rendering the creation of an in-depth technical guide with quantitative data, experimental protocols, and signaling pathway visualizations impossible.

While the individual chemical moieties, trichloroacetamide and pyridin-3-yl, are present in various biologically active molecules, the specific combination as this compound has not been the subject of published biological evaluation. Searches for this compound have primarily yielded vendor information for its purchase, without any accompanying scientific data on its effects in biological systems.

This lack of data prevents the fulfillment of the core requirements for a technical whitepaper, which would necessitate:

-

Quantitative Data Presentation: Without experimental results, there is no data to summarize in tabular format. Key metrics such as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), or MIC (minimum inhibitory concentration) values are non-existent in the public domain for this compound.

-

Detailed Experimental Protocols: As no biological assays have been reported, a detailed methodology section cannot be constructed. This would typically include specifics on cell lines used, assay conditions, reagent concentrations, and instrumentation.

-

Visualization of Pathways and Workflows: In the absence of studies identifying a biological target or mechanism of action, any depiction of signaling pathways or experimental workflows would be purely speculative and scientifically unfounded.

For researchers, scientists, and drug development professionals interested in this scaffold, this data gap represents an opportunity for novel research. A typical preliminary biological screening workflow for a new chemical entity like this compound would involve a series of in vitro assays to assess its potential therapeutic value and cytotoxic effects.

A hypothetical workflow for such a screening is outlined below.

Caption: A generalized workflow for the initial in vitro biological screening of a novel chemical compound.

Should initial screenings indicate promising activity in a particular area, for instance, as an antimicrobial agent, a more focused investigation would follow. This could involve determining the spectrum of activity against various microbial strains and elucidating the mechanism of action.

Caption: A logical progression for investigating a compound identified with antimicrobial properties.

Stability and Reactivity of 2,2,2-Trichloro-N-(pyridin-3-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of the chemical compound 2,2,2-Trichloro-N-(pyridin-3-yl)acetamide. Due to the limited availability of direct experimental data for this specific molecule, this paper synthesizes information from analogous compounds, including trichloroacetamides and N-aryl acetamides, to predict its chemical behavior. The guide covers key aspects of its stability under various conditions, its reactivity profile towards common reagents, and potential degradation pathways. Detailed experimental protocols for assessing these properties are also provided, offering a framework for empirical validation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the handling, development, and application of this and structurally related compounds.

Introduction

This compound, with the CAS number 82202-41-3, is a halogenated amide of significant interest in synthetic chemistry and potentially in the development of novel pharmaceuticals and agrochemicals. Its structure, featuring a trichloromethyl group, an amide linkage, and a pyridine ring, suggests a complex reactivity profile. The electron-withdrawing nature of the trichloromethyl group is expected to influence the stability of the amide bond and the reactivity of the carbonyl group. Furthermore, the presence of the pyridine ring introduces a site for potential metabolic activity and influences the overall electronic properties of the molecule.

This guide aims to provide a detailed analysis of the stability and reactivity of this compound, drawing upon established principles of organic chemistry and data from related compounds.

Chemical and Physical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.

| Property | Value | Source |

| CAS Number | 82202-41-3 | Echemi[1] |

| Molecular Formula | C₇H₅Cl₃N₂O | Echemi[1] |

| Molecular Weight | 239.48 g/mol | Echemi[1] |

| Boiling Point | 343.5 °C at 760 mmHg (Predicted) | Echemi[1] |

| Density | 1.597 g/cm³ (Predicted) | Echemi[1] |

| Flash Point | 161.6 °C (Predicted) | Echemi[1] |

| XLogP3 | 2.46330 (Predicted) | Echemi[1] |

| Refractive Index | 1.626 (Predicted) | Echemi[1] |

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application. The primary modes of degradation are anticipated to be hydrolysis and thermal decomposition.

Hydrolytic Stability

Amides are generally stable to hydrolysis at neutral pH but can be cleaved under acidic or basic conditions. The hydrolysis of this compound is expected to be influenced by the strongly electron-withdrawing trichloromethyl group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, further activating the carbonyl group towards nucleophilic attack by water. This process typically requires heating and concentrated acid. The expected products are 3-aminopyridine and trichloroacetic acid.[2][3]

-

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion directly attacks the carbonyl carbon. This is generally a more facile process than acid-catalyzed hydrolysis for amides.[4][5] The expected products are the salt of trichloroacetic acid and 3-aminopyridine.

The pyridine nitrogen can also be protonated under acidic conditions, which may affect the rate of hydrolysis.

Thermal Stability

The thermal stability of amides is generally high. However, the presence of the trichloromethyl group may influence the decomposition temperature. Thermal degradation of N-aryl acetamides can proceed through various pathways, including cleavage of the amide bond.[6] Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended to determine the precise decomposition temperature and degradation profile of this compound.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups: the trichloroacetamide moiety and the pyridine ring.

Reactivity of the Trichloroacetamide Group

The trichloroacetamide group is a versatile functional group. The electron-withdrawing nature of the three chlorine atoms makes the carbonyl carbon highly electrophilic and the amide proton acidic.

-

Nucleophilic Acyl Substitution: The amide can undergo nucleophilic acyl substitution with strong nucleophiles, although this is generally less favorable than for esters or acid chlorides.

-

Reactions with Nucleophiles: Trichloroacetamides can react with various nucleophiles.[7] The trichloromethyl group can also participate in certain reactions.

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system.

-

Electrophilic Aromatic Substitution: Electrophilic substitution on the pyridine ring is generally difficult and occurs primarily at the 3-position. However, the amide group is a deactivating group, which would further disfavor this reaction.

-

Nucleophilic Aromatic Substitution: Nucleophilic substitution is more common for pyridines, especially with an electron-withdrawing group on the ring.

-

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide, which is a common metabolic pathway for pyridine-containing compounds.[8]

Experimental Protocols

The following sections provide detailed methodologies for assessing the stability and reactivity of this compound.

Protocol for Determining Hydrolytic Stability

Objective: To determine the rate of hydrolysis of this compound under acidic, basic, and neutral conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 1 M and 0.1 M solutions

-

Sodium hydroxide (NaOH), 1 M and 0.1 M solutions

-

Phosphate buffer, pH 7.4

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

-

Constant temperature water bath or incubator

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Reaction Setup:

-

Acidic Conditions: In a series of vials, add a known volume of the stock solution to a pre-heated (e.g., 37 °C) solution of 1 M or 0.1 M HCl.

-

Basic Conditions: In a separate series of vials, add a known volume of the stock solution to a pre-heated (e.g., 37 °C) solution of 1 M or 0.1 M NaOH.

-

Neutral Conditions: In a third series of vials, add a known volume of the stock solution to a pre-heated (e.g., 37 °C) phosphate buffer (pH 7.4).

-

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vial.

-

Quenching: Immediately quench the reaction by neutralizing the aliquot (for acidic and basic samples) and/or diluting with the mobile phase.

-

HPLC Analysis: Analyze the samples by HPLC to quantify the remaining concentration of this compound.

-

Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time. The slope of the line will give the pseudo-first-order rate constant (k). The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693/k.

Protocol for Thermal Stability Assessment

Objective: To determine the thermal decomposition profile of this compound.

Materials:

-

This compound

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

-

Aluminum or ceramic pans

Procedure (DSC):

-

Accurately weigh a small sample (1-5 mg) of this compound into a DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature. Exothermic or endothermic peaks indicate thermal events such as melting or decomposition.

Procedure (TGA):

-

Accurately weigh a sample (5-10 mg) of this compound into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range under an inert or oxidative atmosphere.

-

Record the mass of the sample as a function of temperature. Mass loss indicates decomposition or volatilization.

Visualizations

The following diagrams illustrate key conceptual frameworks for understanding the stability and reactivity of this compound.

Caption: Workflow for assessing the stability of this compound.

Caption: Predicted reactivity pathways for this compound.

Conclusion

This compound is a compound with a potentially rich and complex chemical profile. Based on the analysis of its structural components, it is predicted to be susceptible to hydrolysis under both acidic and basic conditions, a reactivity enhanced by the presence of the trichloromethyl group. This group also renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. The pyridine ring offers a site for metabolic N-oxidation. While this guide provides a robust theoretical framework for understanding the stability and reactivity of this molecule, it is imperative that these predictions are validated through rigorous experimental investigation. The protocols detailed herein offer a starting point for such studies, which will be crucial for the safe and effective application of this compound in research and development.

References

- 1. moorparkcollege.edu [moorparkcollege.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. surface.syr.edu [surface.syr.edu]

- 8. The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of precise quantitative solubility data in the public domain, this guide focuses on its physicochemical properties, predicted solubility characteristics, and detailed experimental protocols for its empirical determination. The provided methodologies will enable researchers to generate reliable solubility data in various organic solvents, a critical parameter for drug discovery, formulation development, and process chemistry.

Introduction to this compound

This compound is a halogenated pyridinyl acetamide derivative. While specific biological activities are not extensively documented in publicly available literature, its structural motifs—a pyridine ring and a trichloroacetamide group—are present in various biologically active molecules. The pyridine moiety is a common feature in many pharmaceuticals, and halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Understanding the solubility of this compound is a fundamental prerequisite for its study and potential application in drug development, as solubility profoundly impacts bioavailability, formulation, and in-vitro assay design.

Physicochemical Properties

While experimental solubility data is scarce, the physicochemical properties of this compound can provide valuable insights into its expected solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₃N₂O | Echemi[1] |

| Molecular Weight | 239.48 g/mol | Echemi[1] |

| Predicted XLogP3 | 2.46 | Echemi[1] |

| Predicted Boiling Point | 343.5 °C at 760 mmHg | Echemi[1] |

| Predicted Density | 1.597 g/cm³ | Echemi[1] |

The predicted XLogP3 value of 2.46 suggests that this compound has a moderate degree of lipophilicity. This indicates it is likely to be more soluble in organic solvents than in water. The presence of the pyridine nitrogen and the amide group, however, also allows for hydrogen bonding, suggesting potential solubility in polar protic and aprotic solvents.

Predicted Solubility Profile

Based on the principles of "like dissolves like" and the physicochemical properties of similar compounds, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are excellent solvents for a wide range of organic compounds.

-

Moderate to High Solubility: Likely in polar protic solvents like ethanol, methanol, and isopropanol, due to the potential for hydrogen bonding.

-

Moderate Solubility: Expected in chlorinated solvents like dichloromethane and chloroform.

-

Low to Moderate Solubility: Likely in moderately polar solvents such as ethyl acetate and acetone.

-

Low Solubility: Expected in nonpolar solvents like hexane, heptane, and toluene.

It is crucial to note that these are predictions. Empirical determination is necessary for accurate quantitative data.

Experimental Protocols for Solubility Determination

The following are detailed, standardized protocols for determining the solubility of this compound in organic solvents.

Gravimetric Method (Isothermal Shake-Flask)

This method is considered the "gold standard" for solubility determination due to its accuracy and directness.

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a constant temperature by measuring the mass of the dissolved solute in a known volume of the saturated solution.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette or syringe. Immediately filter the solution using a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

Solvent Evaporation: Evaporate the solvent from the filtered solution. This can be achieved by gentle heating under a stream of nitrogen, in a vacuum oven at a temperature below the compound's decomposition point, or using a rotary evaporator.

-

Mass Determination: Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh it on an analytical balance.

-

Calculation: The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of filtered solution

Workflow for Gravimetric Solubility Determination

Caption: Gravimetric method workflow.

UV-Vis Spectrophotometry Method

This method is a high-throughput alternative to the gravimetric method, suitable if the compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.

Objective: To determine the concentration of the compound in a saturated solution by measuring its absorbance and relating it to a pre-established calibration curve.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Organic solvent of interest (spectroscopic grade)

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of known concentration of this compound in the chosen solvent.

-

Perform serial dilutions to create a series of standard solutions of decreasing concentrations.

-

Determine the wavelength of maximum absorbance (λmax) by scanning the highest concentration standard.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Allow the undissolved solid to settle.

-

-

Sample Analysis:

-

Withdraw a known volume of the clear supernatant and filter it.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

Workflow for UV-Vis Spectrophotometry Solubility Determination

Caption: UV-Vis spectrophotometry workflow.

Data Presentation

All experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison.

Table of Experimentally Determined Solubility

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| e.g., Ethanol | 25 | Gravimetric | ||

| e.g., Dichloromethane | 25 | UV-Vis | ||

| e.g., Acetone | 25 | Gravimetric | ||

| ... | ... | ... |

Conclusion

References

Methodological & Application

"synthesis protocol for 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide"

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the synthesis of 2,2,2-Trichloro-N-(pyridin-3-yl)acetamide, a valuable intermediate in pharmaceutical and materials science research. The synthesis is based on the nucleophilic acyl substitution of 3-aminopyridine with trichloroacetyl chloride. This protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, workup, and purification. A general workflow diagram is provided for clarity.

Introduction

This compound is a halogenated pyridylacetamide derivative. The presence of the trichloromethyl group and the pyridine moiety makes it a potentially useful building block in the synthesis of novel bioactive molecules and functional materials. The synthesis is achieved through a straightforward acylation of 3-aminopyridine. The general reaction is analogous to the synthesis of other N-aryl acetamides, where an amine reacts with an acyl chloride.

Data Presentation

The following table summarizes the key reagents and their relevant quantitative data for the synthesis of this compound.

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |

| 3-Aminopyridine | C₅H₆N₂ | 94.11 | 0.01 | 1.0 | 0.941 g |

| Trichloroacetyl chloride | C₂Cl₄O | 181.83 | 0.011 | 1.1 | 1.0 mL (approx.) |

| Triethylamine | C₆H₁₅N | 101.19 | 0.012 | 1.2 | 1.7 mL (approx.) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 20 mL |

Experimental Protocol

This protocol is adapted from analogous syntheses of related N-pyridyl acetamides.

1. Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopyridine (0.941 g, 0.01 mol).

-

Dissolve the 3-aminopyridine in 20 mL of anhydrous dichloromethane.

-

Add triethylamine (1.7 mL, 0.012 mol) to the solution.

-

Cool the flask in an ice bath to 0 °C.

2. Acylation Reaction:

-

Slowly add trichloroacetyl chloride (1.0 mL, 0.011 mol) dropwise to the stirred solution over a period of 10-15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Workup:

-

Once the reaction is complete, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Mandatory Visualization

Caption: General workflow for the synthesis of this compound.

Application Notes and Protocols for the Purification of 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,2,2-Trichloro-N-(pyridin-3-YL)acetamide is a halogenated pyridinyl acetamide derivative with potential applications in medicinal chemistry and drug discovery. The synthesis of such compounds often results in crude products containing unreacted starting materials, byproducts, and other impurities. Therefore, effective purification is a critical step to ensure the integrity of subsequent biological assays and characterization data. These application notes provide detailed protocols for the purification of this compound, focusing on recrystallization as a primary method, along with guidance on purity assessment.

Data Presentation

Table 1: Characterization Data for 2-chloro-N-pyridin-2-yl-acetamide

| Property | Value |

| Physical Appearance | Pink solid |

| Yield (after recrystallization) | 97% |

| Melting Point | 110-115 °C |

| Infrared (IR) (KBr) | 3443, 3226, 1683, 1581, 1330, 1198, 775 cm⁻¹ |

| ¹H NMR (CDCl₃) | δ 4.2 (2H, s), 7.1 (1H, d), 7.7 (1H, t), 8.2 (1H, d, J = 8.3 Hz), 8.4 (1H, d, J = 4.9 Hz), 8.95 (1H, bs) |

| ¹³C NMR (CDCl₃) | δ 43.2, 111.4, 121.0, 139.1, 148.2, 150.7, 164.9 |

| EIMS (m/z) | 170.6 (M⁺) |

Experimental Protocols

The following protocols are based on established methods for the purification of similar N-aryl acetamides and may require optimization for this compound.

Protocol 1: Purification by Recrystallization

Recrystallization is a highly effective technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.

Materials:

-

Crude this compound

-

Acetonitrile (or Ethanol)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

-

Cold bath (ice-water)

Procedure:

-

Solvent Selection: Begin by performing small-scale solubility tests to determine the optimal recrystallization solvent. A good solvent will dissolve the crude product when hot but not when cold. Acetonitrile and ethanol are good starting points based on protocols for similar compounds.[1][2]

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., acetonitrile).

-